N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a dioxothiolan ring, a methyl group, and an oxochromene carboxamide moiety
Mechanism of Action
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
The compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .
Biochemical Pathways
The activation of GIRK channels affects various physiological processes. GIRK channels are involved in numerous indications such as pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
The compound has been evaluated in tier 1 DMPK assays and has shown nanomolar potency as GIRK1/2 activators . It also exhibits improved metabolic stability over the prototypical urea-based compounds .
Result of Action
The activation of GIRK channels by this compound leads to changes in cell excitability, which can have various molecular and cellular effects depending on the specific physiological context .
Biochemical Analysis
Biochemical Properties
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-oxo-2H-chromene-3-carboxamide has been identified as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator . It interacts with these channels, which are key effectors in GPCR signaling pathways that modulate excitability in cells .
Cellular Effects
The compound’s influence on cell function is primarily through its impact on GIRK channels . These channels play a crucial role in regulating heart rate and are broadly expressed in the brain as well as numerous locations in the periphery including the heart, and endocrine tissues .
Molecular Mechanism
At the molecular level, this compound exerts its effects by activating GIRK channels . This activation can lead to changes in cell excitability, potentially influencing various physiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 3-aminothiolane with carbon disulfide in the presence of a strong base to form the dioxothiolan ring. This intermediate is then reacted with N-methyl-2-oxochromene-3-carboxylic acid chloride under appropriate conditions to yield the final product. The reaction conditions often require careful control of temperature, solvent choice, and reaction time to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This could include the use of continuous flow reactors, alternative solvents, and catalysts to improve reaction efficiency and reduce waste. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The dioxothiolan ring can be further oxidized to form sulfone derivatives.
Reduction: The oxochromene moiety can be reduced to form dihydro derivatives.
Substitution: The methyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and alkylating agents like methyl iodide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include sulfone derivatives, dihydro derivatives, and substituted oxochromene carboxamides. These products can have distinct physical and chemical properties, making them useful in various applications .
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases due to its unique structural features.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-(1,1-dioxothiolan-3-yl)-4-nitrobenzamide
- N-(1,1-dioxothiolan-3-yl)-N-(2-methoxyethyl)-4-nitrobenzamide
- N-(1,1-dioxothiolan-3-yl)-N-methyl-4-(1,2,4-triazol-1-ylmethyl)benzamide .
Uniqueness
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-oxo-2H-chromene-3-carboxamide is unique due to its combination of a dioxothiolan ring and an oxochromene carboxamide moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities set it apart from other similar compounds .
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-methyl-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S/c1-16(11-6-7-22(19,20)9-11)14(17)12-8-10-4-2-3-5-13(10)21-15(12)18/h2-5,8,11H,6-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEQTXCRDUUFOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)C2=CC3=CC=CC=C3OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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